![molecular formula C11H14ClF2N B2777345 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride CAS No. 2172474-38-1](/img/structure/B2777345.png)
2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the formula C11H14ClF2N. It has a molecular weight of 233.69 g/mol .
Molecular Structure Analysis
The InChI code for “2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride” is 1S/C11H13F2N.ClH/c12-10-5-1-3-8 (11 (10)13)7-9-4-2-6-14-9;/h1,3,5,9,14H,2,4,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
The physical form of “2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride” is a powder . The storage temperature is room temperature .科学的研究の応用
Synthesis and Chemical Properties
- The study on microwave-assisted fluorination of 2-acylpyrroles highlights the synthesis of fluorinated compounds, showcasing methodologies that might be applicable for derivatives like 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride. This research demonstrates advancements in fluorination techniques under microwave conditions, which could be crucial for the synthesis of fluorinated pharmaceuticals and materials (Troegel & Lindel, 2012).
Application in Polymer Science
- The development of new pyridine-containing polyimides with high glass transition and thermal stability is an example of how similar pyrrolidine derivatives can be utilized in creating materials with exceptional properties. This research demonstrates the effect of heterocyclic structures on the physical properties of polymers, potentially opening up new applications in high-performance materials (Wang et al., 2008).
Catalysis and Organic Synthesis
- Nickel-catalyzed α-arylation of zinc enolates with polyfluoroarenes via C-F bond activation under neutral conditions presents a novel approach to synthesizing fluorinated α-aryl carboxylic acids and amides. This method could be relevant for compounds with similar structural features to 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride, offering insights into the synthesis of important intermediates for drug discovery (Yu et al., 2014).
Medicinal Chemistry and Drug Discovery
- The structure-activity relationship studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089) reveal the cognitive-enhancing properties of this compound, showing the potential therapeutic applications of pyrrolidine derivatives. This research sheds light on the design and development of new pharmaceuticals targeting cognitive disorders, demonstrating the importance of specific structural features for biological activity (Lin et al., 1997).
Photophysical Studies
- The synthesis, characterization, and photophysical studies of rhenium(I) tricarbonyl complexes containing derivatives of bipyrazine, including discussions on electronic and vibrational properties, highlight the potential use of similar compounds in the development of new materials with specific photophysical properties. This research could be applicable to the study of compounds like 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride in the context of materials science and optical applications (Kirgan et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively .
作用機序
- Pyrrolidine alkaloids have been associated with antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, and neuropharmacological activities .
- Pyrrolidine alkaloids may modulate cellular signaling pathways, enzyme activity, or receptor function. For example, some pyrrolidine alkaloids exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators .
Target of Action
Mode of Action
特性
IUPAC Name |
2-[(2,3-difluorophenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-5-1-3-8(11(10)13)7-9-4-2-6-14-9;/h1,3,5,9,14H,2,4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBDWSWTDGTVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=C(C(=CC=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


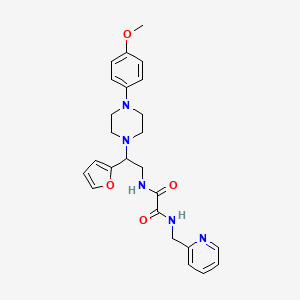
![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)
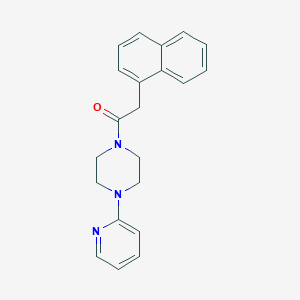
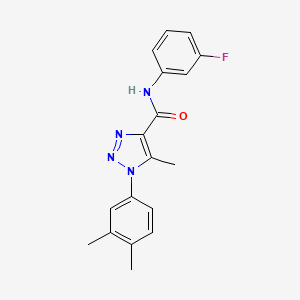
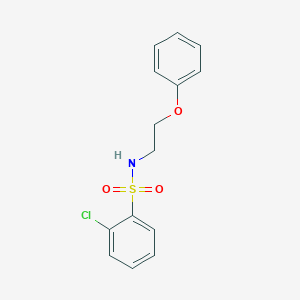
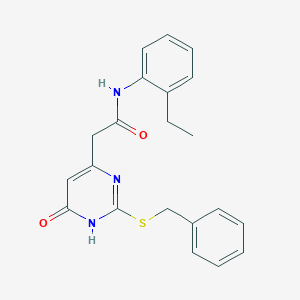
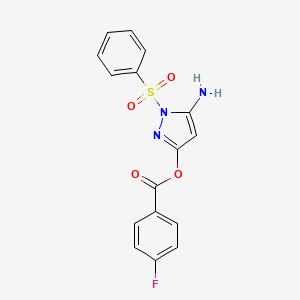

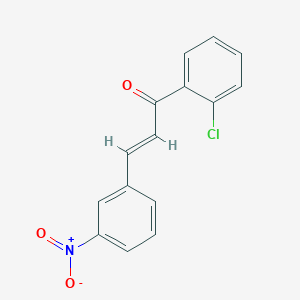
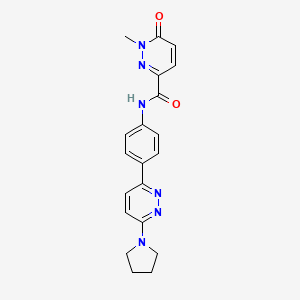
![[(2,5-Dimethylphenyl)methyl]phosphonic acid](/img/structure/B2777281.png)
![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)
![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide](/img/structure/B2777285.png)